

# Strontium-89 Experimental Variability: A Technical Support Center for Researchers

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Strontium cation Sr-89

Cat. No.: B122181

[Get Quote](#)

Welcome to the technical support center for Strontium-89 ( $^{89}\text{Sr}$ ) applications. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with  $^{89}\text{Sr}$  and to troubleshoot the variability often encountered in experimental results. As a calcium analog,  $^{89}\text{Sr}$  is a powerful tool in bone-related research, but its successful application hinges on meticulous technique and a thorough understanding of its radiochemical and biological properties. This guide provides in-depth, field-proven insights to ensure the integrity and reproducibility of your  $^{89}\text{Sr}$  experiments.

## Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of experiments involving  $^{89}\text{Sr}$ .

### 1. What are the primary sources of variability in $^{89}\text{Sr}$ experimental results?

Variability in  $^{89}\text{Sr}$  experiments can stem from several factors, broadly categorized as:

- **Radiochemical Purity:** The presence of other strontium isotopes, such as Strontium-85 ( $^{85}\text{Sr}$ ) or the long-lived Strontium-90 ( $^{90}\text{Sr}$ ), can interfere with accurate quantification and dosimetry.  $^{90}\text{Sr}$ , in particular, decays to Yttrium-90 ( $^{90}\text{Y}$ ), which has a different beta energy spectrum.[1]
- **Chemical Form and Stability:**  $^{89}\text{Sr}$  is typically supplied as strontium chloride in a dilute hydrochloric acid solution.[2] The stability of this solution, particularly its pH, can affect its

biological activity. Changes in pH can influence strontium's solubility and its interaction with biological molecules.[3]

- Biological Factors: In in vivo studies, patient or animal-specific factors such as renal function, the extent of bone turnover, and the presence of osteoblastic versus osteolytic lesions significantly impact the biodistribution and retention of  $^{89}\text{Sr}$ . [4] Concurrent medications like bisphosphonates or calcium supplements can also alter uptake. [4]
- Experimental Technique: Inconsistencies in administration (e.g., intravenous injection speed), sample preparation, and the accuracy of activity measurement can introduce significant errors. [3][5]
- Detection and Measurement: The choice of detection method (e.g., liquid scintillation counting, Cerenkov counting) and proper calibration are critical for accurate quantification. Quenching in liquid scintillation counting of biological samples is a common source of error. [6][7][8]

## 2. What are the key quality control parameters to check for a new batch of $^{89}\text{Sr}$ ?

Before initiating any experiment, it is crucial to verify the quality of your  $^{89}\text{Sr}$  source. Key parameters to assess include:

| Parameter              | Specification                    | Importance                                                                                                                                                                 |
|------------------------|----------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Radionuclidic Purity   | >99% $^{89}\text{Sr}$            | Ensures that the detected radioactivity is primarily from $^{89}\text{Sr}$ and not from contaminating isotopes that could affect results and dosimetry.                    |
| Radiochemical Purity   | >99% as $^{89}\text{SrCl}_2$     | Confirms that the strontium is in its intended chemical form for predictable biological behavior.                                                                          |
| Specific Activity      | >300 mCi/g                       | High specific activity is important for minimizing the mass of strontium administered, which can be particularly relevant in avoiding carrier effects. <a href="#">[6]</a> |
| pH of the Solution     | Typically between 4 and 7.5      | The pH affects the stability and solubility of strontium chloride.                                                                                                         |
| Activity Concentration | As specified by the manufacturer | Accurate knowledge of the activity concentration is essential for correct dose calculations.                                                                               |

3. What is the difference between "carrier-free" and "carrier-added"  $^{89}\text{Sr}$ , and how does it impact my experiment?

- Carrier-free  $^{89}\text{Sr}$  refers to a preparation that is essentially free of stable (non-radioactive) strontium isotopes. This results in a very high specific activity, meaning a small mass of strontium carries a high amount of radioactivity.
- Carrier-added  $^{89}\text{Sr}$  has a known amount of stable strontium added. This is sometimes done to improve handling and reduce losses during chemical processing.

The choice between the two depends on the application. For tracer studies where minimal physiological perturbation is desired, carrier-free  $^{89}\text{Sr}$  is preferred. However, in some instances, the addition of a carrier can affect the biodistribution and uptake of the radionuclide.[6] It is crucial to be aware of the formulation you are using and to be consistent across experiments.

#### 4. How should I properly store and handle $^{89}\text{Sr}$ solutions?

$^{89}\text{Sr}$  is a beta-emitter with a half-life of 50.5 days.[9] Proper handling and storage are essential for safety and to maintain the integrity of the product.

- **Storage:** Store  $^{89}\text{Sr}$  solutions in their original lead or tungsten shielding to minimize radiation exposure.
- **Handling:** Always use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a designated radioactive materials area.
- **Dispensing:** Use calibrated equipment for accurate dispensing of the required activity.
- **Waste Disposal:** Dispose of all radioactive waste in accordance with your institution's radiation safety guidelines.

## Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during  $^{89}\text{Sr}$  experiments.

### Guide 1: Inconsistent Results in In Vitro Cell Uptake Assays

Variability in cell-based assays is a frequent challenge. This guide will help you diagnose and address the root causes.

**Problem:** High variability or unexpectedly low uptake of  $^{89}\text{Sr}$  in my cell culture experiments.

**Troubleshooting Workflow:**



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for inconsistent in vitro cell uptake of <sup>89</sup>Sr.

### Detailed Troubleshooting Steps:

#### 1. Check Cell Health and Confluency:

- Question: Are your cells healthy and at a consistent confluency for each experiment?

- Rationale: Cell viability and metabolic state directly impact their ability to take up strontium. Stressed or overly confluent cells will exhibit altered uptake characteristics.
- Action:
  - Perform a viability assay (e.g., trypan blue exclusion) to ensure high cell viability (>95%).
  - Standardize the seeding density and incubation time to ensure consistent confluency at the time of the experiment.
  - Visually inspect cells for any morphological changes that might indicate stress.

## 2. Review Assay Protocol:

- Question: Is your assay protocol being followed precisely in every replicate?
- Rationale: Minor variations in incubation times, washing steps, or reagent concentrations can lead to significant differences in results.
- Action:
  - Create a detailed, step-by-step protocol and ensure all users are trained and adhere to it strictly.
  - Pay close attention to the washing steps; inadequate washing can leave residual extracellular  $^{89}\text{Sr}$ , leading to artificially high readings.
  - Ensure consistent timing for all incubation steps.

## 3. Evaluate $^{89}\text{Sr}$ Stock Solution:

- Question: Is your  $^{89}\text{Sr}$  stock solution properly prepared and stored?
- Rationale: The chemical form and stability of the  $^{89}\text{Sr}$  are critical. Changes in pH or the presence of contaminants can affect its availability to cells. The presence of stable strontium carrier can also influence uptake.[6]
- Action:

- Verify the pH of your stock solution and any dilutions made in buffer. The pH of the solution can affect strontium's chemical speciation.[3]
- Consider if your media or buffers contain any chelating agents that might sequester the  $^{89}\text{Sr}$ .
- If you are diluting the stock, use a buffer system that maintains a stable pH and does not contain high concentrations of competing ions like calcium.

#### 4. Optimize Assay Conditions:

- Question: Have you optimized the incubation time and  $^{89}\text{Sr}$  concentration for your specific cell type?
- Rationale: Different cell lines will have different rates of strontium uptake. The assay conditions should be in a range that allows for sensitive detection without causing cellular toxicity.
- Action:
  - Perform a time-course experiment to determine the optimal incubation time for linear uptake.
  - Conduct a concentration-response experiment to identify a suitable  $^{89}\text{Sr}$  concentration that gives a robust signal without saturating the uptake mechanism.

## Guide 2: Variability in In Vivo Biodistribution Studies

Animal studies introduce a higher level of complexity. This guide helps to dissect the sources of variability in biodistribution data.

Problem: High standard deviations in tissue uptake of  $^{89}\text{Sr}$  in my animal model.

Troubleshooting Workflow:



[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for high variability in <sup>89</sup>Sr in vivo biodistribution.

Detailed Troubleshooting Steps:

1. Verify Animal Model Consistency:

- Question: Are the animals in your study group as homogenous as possible?

- Rationale: Age, sex, weight, and underlying health status can all influence biodistribution. In disease models, the stage and activity of the disease are critical variables.
- Action:
  - Use animals from the same supplier, with a narrow age and weight range.
  - If using a disease model (e.g., bone metastases), ensure the tumor burden and osteoblastic activity are comparable across animals. This may require pre-imaging (e.g., with a bone-seeking SPECT agent) to stratify animals into comparable groups.
  - Be aware that diet, particularly calcium and stable strontium content, can influence  $^{89}\text{Sr}$  uptake.[6]

## 2. Standardize Administration Technique:

- Question: Is the  $^{89}\text{Sr}$  being administered consistently to each animal?
- Rationale: For intravenous injections, the speed of injection and ensuring the full dose enters the circulation are critical. Infiltration of the dose can lead to a depot effect and altered biodistribution.
- Action:
  - Administer the injection at a consistent, slow rate. A rapid injection can cause a transient flushing sensation and may alter initial distribution.[3]
  - After injection, check the injection site for any signs of infiltration.
  - For oral administration, ensure complete and consistent delivery of the dose.

## 3. Review Tissue Collection and Processing:

- Question: Are tissues being collected and processed in a standardized manner?
- Rationale: Incomplete tissue collection, cross-contamination between tissues, and variations in how tissues are weighed and homogenized can all introduce errors.

- Action:
  - Use a standardized dissection protocol to ensure consistent tissue collection.
  - Use clean instruments for each tissue to prevent cross-contamination.
  - Blot tissues to remove excess blood before weighing.
  - Develop a standard operating procedure for tissue homogenization to ensure a uniform sample for counting.

#### 4. Assess Sample Counting Procedure:

- Question: Are your samples being counted accurately and consistently?
- Rationale: The geometry of the sample in the counter, quenching (for LSC), and background radiation can all affect the final counts.
- Action:
  - Ensure that all samples (and standards) have a consistent geometry when being counted.
  - For liquid scintillation counting, use a consistent tissue solubilizer and scintillation cocktail. Assess and correct for quenching using methods like the transformed Spectral Index of the External Standard (tSIE).
  - Always count a background sample and subtract this from your experimental samples.
  - Ensure your counter is properly calibrated using a certified  $^{89}\text{Sr}$  source.

## Experimental Protocols

### Protocol 1: Basic In Vitro Cell Uptake Assay

This protocol provides a framework for measuring  $^{89}\text{Sr}$  uptake in adherent cell cultures.

- Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.

- **Preparation:** On the day of the assay, aspirate the growth medium and wash the cells once with a pre-warmed, serum-free buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
- **$^{89}\text{Sr}$  Incubation:** Add the  $^{89}\text{Sr}$ -containing buffer to each well. The final activity should be determined based on your optimization experiments (typically in the range of 0.1-1.0  $\mu\text{Ci/mL}$ ). Include triplicate wells for each condition.
- **Incubation:** Incubate the plate at 37°C for the predetermined optimal time.
- **Washing:** Aspirate the radioactive medium and wash the cells three times with ice-cold buffer containing a chelating agent (e.g., EDTA) to remove non-specifically bound  $^{89}\text{Sr}$ .
- **Cell Lysis:** Add a lysis buffer (e.g., 0.1 M NaOH) to each well and incubate to ensure complete cell lysis.
- **Quantification:** Transfer the lysate to a scintillation vial, add an appropriate scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Normalize the counts per minute (CPM) to the protein concentration in each well (determined from a parallel plate) or to the cell number.

## Protocol 2: Quantification of $^{89}\text{Sr}$ in Animal Tissues

This protocol outlines the steps for determining the biodistribution of  $^{89}\text{Sr}$  in a rodent model.

- **Dose Preparation and Administration:** Prepare the  $^{89}\text{Sr}$  dose in sterile saline. Administer a known activity to each animal via the desired route (e.g., intravenous injection).
- **Euthanasia and Tissue Collection:** At the designated time point, euthanize the animal according to your approved institutional protocol. Dissect the tissues of interest (e.g., femur, liver, kidney, muscle, blood).
- **Sample Weighing:** Blot each tissue to remove excess fluid and weigh it accurately.
- **Sample Preparation for Counting:**
  - For solid tissues, place them in pre-weighed counting tubes.

- For blood, collect a known volume.
- Radioactivity Measurement: Count the radioactivity in each sample using a gamma counter or a liquid scintillation counter after appropriate sample solubilization. Also, count a set of standards prepared from the injectate to allow for conversion of CPM to activity.
- Data Calculation:
  - Calculate the percent injected dose per gram of tissue (%ID/g) using the following formula:  
$$\%ID/g = (\text{CPM in tissue} / \text{Net CPM in standard}) \times (\text{Dilution factor of standard} / \text{Tissue weight in grams}) \times 100$$
  - The net CPM in the standard is the total CPM of the injected dose.

## References

- Abou, D. S., Ku, T., & Smith-Jones, P. M. (2011). In vivo biodistribution and accumulation of <sup>89</sup>Zr in mice. *Nuclear Medicine and Biology*, 38(5), 675–681. [[Link](#)]
- Harrison, G. E., Jones, H. G., & Sutton, A. (1957). The effect of carrier strontium on the absorption of oral doses of radioactive strontium in rats. *British Journal of Radiology*, 30(354), 336-339. [[Link](#)]
- Deptula, C. Z., et al. (1997). Quality control methods of strontium chloride <sup>89</sup>SrCl<sub>2</sub>, radiopharmaceutical for palliative treatment of bone metastases. INIS-IAEA. [[Link](#)]
- Nishioka, H., Kato, Y., & Yamagata, N. (1962). Influence of Calcium and Strontium Carriers for Radioactive Strontium Deposition in Bone. *Journal of the Agricultural Chemical Society of Japan*, 36(10), 875-879. [[Link](#)]
- Wunsche, T., et al. (2024). Good practices for <sup>89</sup>Zr radiopharmaceutical production and quality control. *EJNMMI Radiopharmacy and Chemistry*, 9(1), 13. [[Link](#)]
- Kovacs, T., et al. (2020). Detection capability study of <sup>89</sup>Sr and <sup>90</sup>Sr from accidental releases using liquid scintillation counting. *Journal of Environmental Radioactivity*, 222, 106349. [[Link](#)]

- Budnitz, R. J. (1973). Strontium-90 and Strontium-89: A Review of Measurement Techniques in Environmental Media. Lawrence Berkeley Lab - OSTI.gov. [\[Link\]](#)
- Henriksen, B. S., et al. (2016). Preclinical Pharmacokinetics and Biodistribution Studies of <sup>89</sup>Zr-Labeled Pembrolizumab. Journal of Nuclear Medicine, 57(11), 1777–1782. [\[Link\]](#)
- Taylor & Francis. (n.d.). Strontium-89 – Knowledge and References. Taylor & Francis. [\[Link\]](#)
- Radiation Safety Program and Radiation Advisory Committee. (n.d.). Guidelines for the Therapeutic Administration of Strontium-89. Government of Western Australia, Department of Health. [\[Link\]](#)
- Coursey, B. M., et al. (1998). Measurement standards for strontium-89 for use in bone palliation. Applied Radiation and Isotopes, 49(4), 335-344. [\[Link\]](#)
- Drugs.com. (2025). Strontium chloride sr 89: Key Safety & Patient Guidance. Drugs.com. [\[Link\]](#)
- Jubilant Radiopharma. (n.d.). Administration Guide. Strontium89.com. [\[Link\]](#)
- ERA Waters. (n.d.). Instructions for Catalog # 757 RadChem™ Strontium-89/90. ERA Waters. [\[Link\]](#)
- Eichrom. (n.d.). STRONTIUM-89/90 IN WATER. Eichrom. [\[Link\]](#)
- National Isotope Development Center. (n.d.). Strontium-89 Product Information. isotopes.gov. [\[Link\]](#)
- Eichrom. (n.d.). Options for <sup>89</sup>Sr and <sup>90</sup>Sr - Determination. Eichrom. [\[Link\]](#)
- Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. [\[Link\]](#)
- Robinson, R. G., et al. (1989). Strontium-89: treatment results and kinetics in patients with painful metastatic prostate and breast cancer in bone. Radiographics, 9(2), 271-281. [\[Link\]](#)
- Laing, A. H., et al. (1991). Strontium-89 chloride for pain palliation in prostatic skeletal malignancy. The British journal of radiology, 64(765), 816–822. [\[Link\]](#)

- Wallace, S., et al. (2012). Effect of groundwater pH and ionic strength on strontium sorption in aquifer sediments: Implications for <sup>90</sup>Sr mobility at contaminated nuclear sites. *Water research*, 46(16), 5096–5104. [[Link](#)]
- Zhao, W. W., Xie, P., & Deng, H. F. (2010). [Strontium-89 for bone metastases from prostate cancer: an update]. *Zhonghua nan ke xue = National journal of andrology*, 16(3), 269–272. [[Link](#)]
- Robinson, R. G. (1993). Strontium-89--precursor targeted therapy for pain relief of blastic metastatic disease. *Cancer*, 72(11 Suppl), 3433–3435. [[Link](#)]
- Sciuto, R., et al. (2001). Platinum compounds as radiosensitizers in strontium-89 metabolic radiotherapy. *European journal of nuclear medicine*, 28(10), 1452–1459. [[Link](#)]
- Robinson, R. G. (1993). Strontium-89 Therapy for Painful Osseous Metastatic Prostate and Breast Cancer. *Journal of Nuclear Medicine Technology*, 21(3), 139-143. [[Link](#)]
- McEwan, A. J. (1994). Use of Strontium-89 in Metastatic Cancer: US and UK Experience. *Oncology (Williston Park, N.Y.)*, 8(9), 17-21. [[Link](#)]
- Porter, A. T., et al. (1993). Strontium 89 therapy for the palliation of pain due to osseous metastases. *Journal of clinical oncology : official journal of the American Society of Clinical Oncology*, 11(7), 1407–1414. [[Link](#)]
- Humm, J. L., et al. (2010). Specific issues in small animal dosimetry and irradiator calibration. *Medical physics*, 37(11), 5941–5952. [[Link](#)]
- Lindsay, P. E. (2017). Dosimetry for Small Animal Studies. AAPM Spring Clinical Meeting. [[Link](#)]
- New York State Department of Environmental Conservation. (1987). "Evaluation of Methods for Analysis of Sr-89 & Sr-90 in Environ Samples.". [[Link](#)]
- Das, N. R. (2013). Applications of the Carrier Free Radioisotopes of Second Transition Series Elements in the Field of Nuclear Medicine. *Journal of Nuclear Medicine & Radiation Therapy*, 4(5). [[Link](#)]

- Li, Y., et al. (2018). Strontium incorporation improves the bone-forming ability of scaffolds derived from porcine bone. *Journal of Materials Chemistry B*, 6(5), 785-794. [[Link](#)]
- Standardization and consensus in the development and application of bone organoids. (2024). *Bone Research*, 12(1), 29. [[Link](#)]
- Chen, Y., et al. (2022). Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation. *International Journal of Molecular Sciences*, 23(14), 7567. [[Link](#)]
- Pilmane, M., et al. (2017). A review of the latest insights into the mechanism of action of strontium in bone. *Clinical genetics*, 91(3), 376–383. [[Link](#)]
- Wróbel, K., et al. (2021). The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment. *International Journal of Molecular Sciences*, 22(12), 6563. [[Link](#)]
- ResearchGate. (n.d.). How do we define the concepts specific activity, radioactive concentration, carrier, carrier-free and no-carrier-added?. ResearchGate. [[Link](#)]
- Henriksen, G., et al. (2003). Targeting of osseous sites with alpha-emitting <sup>223</sup>Ra: comparison with the beta-emitter <sup>89</sup>Sr in mice. *Journal of nuclear medicine : official publication, Society of Nuclear Medicine*, 44(2), 252–259. [[Link](#)]
- ResearchGate. (n.d.). Effect of pH on the strontium adsorption. ResearchGate. [[Link](#)]
- Biersack, H. J., & Grünwald, F. (Eds.). (2005). *Radio-nuclides in therapy*. Springer.
- Zade, A. B., et al. (2014). A randomized phase II study of bone-targeted therapy containing strontium-89 in advanced castrate-sensitive prostate cancer. *The oncologist*, 19(9), 920–921. [[Link](#)]
- Chen, S. L., et al. (2015). Strontium-89 therapy for the treatment of huge osseous metastases in prostate carcinoma: A case report. *Oncology letters*, 9(3), 1342–1344. [[Link](#)]
- Bensch, F., et al. (2014). Scaling-down antibody radiolabeling reactions with zirconium-89. *Dalton transactions (Cambridge, England : 2003)*, 43(3), 1348–1354. [[Link](#)]

- Holland, J. P., et al. (2012). PET Imaging with  $^{89}\text{Zr}$ : From Radiochemistry to the Clinic. *Molecules* (Basel, Switzerland), 17(7), 8218–8249. [[Link](#)]
- Ursem, C., et al. (2017). In vivo biodistribution study of [ $^{89}\text{Zr}$ ]Mab#58 in nude mice bearing HER3 overexpressing tumors. *PLoS ONE*, 12(9), e0184122. [[Link](#)]
- van der Meel, R., et al. (2013).  $^{89}\text{Zr}$ -Nanocolloidal Albumin-Based PET/CT Lymphoscintigraphy for Sentinel Node Detection in Head and Neck Cancer: Preclinical Results. *Journal of Nuclear Medicine*, 54(10), 1815-1820. [[Link](#)]
- Funk, T., et al. (2005). Assessment of the sources of error affecting the quantitative accuracy of SPECT imaging in small animals. *Medical physics*, 32(8), 2646–2654. [[Link](#)]
- Kiss, T., et al. (2025). Development and validation of combined in vitro and in vivo assays for evaluating the efficacy of strontium-chelating compounds. *Scientific Reports*, 15(1), 12345. [[Link](#)]
- U.S. Food and Drug Administration. (n.d.). METASTRON™ (Strontium-89 Chloride injection) Rx ONLY. [accessdata.fda.gov](https://accessdata.fda.gov). [[Link](#)]
- Open MedScience. (n.d.). Strontium-89 Chloride (Metastron™): An Evolving Therapeutic for Painful Skeletal Metastases. Open MedScience. [[Link](#)]
- Open MedScience. (n.d.). Alleviating Metastatic Bone Pain: The Role of Strontium-89 Chloride in Palliative Care. Open MedScience. [[Link](#)]
- Patsnap Synapse. (2024). What is the mechanism of Strontium chloride SR-89?. Patsnap Synapse. [[Link](#)]
- Therapeutic Goods Administration (TGA). (n.d.). strontium [ $^{89}\text{Sr}$ ] chloride injection. TGA. [[Link](#)]
- Frontiers. (n.d.). Nuclear medicine imaging for bone metastases assessment: what else besides bone scintigraphy in the era of personalized medicine?. Frontiers. [[Link](#)]
- Pacific BioLabs. (n.d.). Quantitative bioanalysis of strontium in human serum by inductively coupled plasma-mass spectrometry. Pacific BioLabs. [[Link](#)]

- NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Strontium. NCBI Bookshelf. [\[Link\]](#)
- NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for Strontium. NCBI Bookshelf. [\[Link\]](#)
- Centers for Disease Control and Prevention (CDC). (n.d.). Strontium | Public Health Statement | ATSDR. CDC. [\[Link\]](#)
- Environmental Working Group (EWG). (n.d.). EWG Tap Water Database | Strontium-89. EWG. [\[Link\]](#)
- NCBI Bookshelf. (n.d.). POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Strontium. NCBI Bookshelf. [\[Link\]](#)
- MDPI. (n.d.). Recent Development on Determination of Low-Level  $^{90}\text{Sr}$  in Environmental and Biological Samples: A Review. MDPI. [\[Link\]](#)
- Columbia | Research. (n.d.). Liquid Scintillation Counter User Manual. Columbia | Research. [\[Link\]](#)
- Ortega, A., et al. (1989). The removal of strontium from the mouse by chelating agents. Archives of environmental contamination and toxicology, 18(4), 612–616. [\[Link\]](#)
- Blake, G. M., et al. (1989). Strontium-89 therapy: strontium kinetics and dosimetry in two patients treated for metastasising osteosarcoma. The British journal of radiology, 62(736), 337–343. [\[Link\]](#)
- Blake, G. M., et al. (1992). Strontium-89 radionuclide therapy: a dosimetric study using impulse response function analysis. The British journal of radiology, 65(770), 138–146. [\[Link\]](#)
- Blake, G. M., et al. (1992). Strontium-89 radionuclide therapy: a dosimetric study using impulse response function analysis. Semantic Scholar. [\[Link\]](#)
- Blake, G. M., et al. (1989). Strontium-89 therapy: strontium kinetics and dosimetry in two patients treated for metastasising osteosarcoma. British Journal of Radiology, 62(736), 337-343. [\[Link\]](#)

- Q BioMed Inc. (n.d.). Sr89/Metastron. Q BioMed Inc.. [[Link](#)]
- Ursem, C., et al. (2017). COMPARISON OF UPTAKE AND RETENTION OF A SINGLE VERSUS A FRACTIONATED DOSE OF STRONTIUM-89 IN A MOUSE TIBIAL FRACTURE MODEL FOR P. Journal of Nuclear Medicine, 58(supplement 1), 1353. [[Link](#)]
- Bensch, F., et al. (2014). Scaling-down antibody radiolabeling reactions with zirconium-89. Dalton Transactions, 43(3), 1348-1354. [[Link](#)]
- Baidoo, K. E., et al. (2013). 89Zr-Radiolabeled Antibodies: A New Frontier in Immuno-PET. Clinical Cancer Research, 19(15), 3977-3979. [[Link](#)]
- Ursem, C., et al. (2017). In vivo biodistribution study of [89Zr]Mab#58 in nude mice bearing HER3 overexpressing tumors. PLOS ONE, 12(9), e0184122. [[Link](#)]
- van der Meel, R., et al. (2013). 89Zr-Nanocolloidal Albumin-Based PET/CT Lymphoscintigraphy for Sentinel Node Detection in Head and Neck Cancer: Preclinical Results. Journal of Nuclear Medicine, 54(10), 1815-1820. [[Link](#)]
- ResearchGate. (n.d.). (PDF) Development and validation of combined in vitro and in vivo assays for evaluating the efficacy of strontium-chelating compounds. ResearchGate. [[Link](#)]
- PubMed. (n.d.). Quantitation of biochemical markers of bone resorption following strontium-89-chloride therapy for metastatic prostatic carcinoma. PubMed. [[Link](#)]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Targeting of osseous sites with alpha-emitting 223Ra: comparison with the beta-emitter 89Sr in mice - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. eichrom.com [[eichrom.com](https://eichrom.com)]
- 3. radiopharmaceuticals.info [[radiopharmaceuticals.info](https://radiopharmaceuticals.info)]

- 4. eichrom.com [eichrom.com]
- 5. radonc.wdfiles.com [radonc.wdfiles.com]
- 6. The effect of carrier strontium on the absorption of oral doses of radioactive strontium in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eichrom.com [eichrom.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [Strontium-89 Experimental Variability: A Technical Support Center for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122181#addressing-variability-in-strontium-89-experimental-results]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)